BenchChemオンラインストアへようこそ!

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide

Serotonin receptor 5-HT1A GPCR profiling

2-[Cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide (C17H23FN2O3S; MW 354.44 g/mol) is a synthetic sulfonamide derivative characterized by a cyclohexyl substituent on the sulfonamide nitrogen, a 4-fluorophenyl ring, and an N-cyclopropylacetamide terminus. The compound belongs to a broader class of cyclohexyl sulfonamides under investigation as platelet-activating factor (PAF) receptor antagonists , gamma-secretase inhibitors , and orexin receptor modulators.

Molecular Formula C17H23FN2O3S
Molecular Weight 354.4 g/mol
Cat. No. B3469383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide
Molecular FormulaC17H23FN2O3S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H23FN2O3S/c18-13-6-10-16(11-7-13)24(22,23)20(15-4-2-1-3-5-15)12-17(21)19-14-8-9-14/h6-7,10-11,14-15H,1-5,8-9,12H2,(H,19,21)
InChIKeyJRSSDHSXGXHEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide: Structural Classification and Procurement-Relevant Characteristics


2-[Cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide (C17H23FN2O3S; MW 354.44 g/mol) is a synthetic sulfonamide derivative characterized by a cyclohexyl substituent on the sulfonamide nitrogen, a 4-fluorophenyl ring, and an N-cyclopropylacetamide terminus . The compound belongs to a broader class of cyclohexyl sulfonamides under investigation as platelet-activating factor (PAF) receptor antagonists [1], gamma-secretase inhibitors [2], and orexin receptor modulators [3]. According to the ZINC database (ZINC8241190), no biological activity has been reported for this specific compound in ChEMBL as of the database's last update [4], indicating it is an early-stage or exploratory entity for which biological profiling data remain largely unpublished.

Why N-Substituent Variation Precludes Automatic Interchange Between 2-[Cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide and Its Close Analogs


Within the cyclohexyl sulfonamide scaffold, even minor modifications to the N-terminal acetamide substituent can produce profound shifts in target engagement, selectivity, and DMPK profiles. For example, the N-methyl analog (BDBM30896) exhibits a weak EC50 of 99,000 nM at the human 5-HT1A receptor [1], while structurally distinct cyclohexyl sulfonamides demonstrate sub-nanomolar affinity for the PAF receptor (IC50 threshold ≤ 1 μM in the PAF Binding Assay) [2] and nanomolar activity against gamma-secretase (e.g., MRK-560 inhibits Aβ40/42 with IC50 = 0.65 nM in SH-SY5Y cells ). The N-cyclopropyl group introduces conformational rigidity, altered hydrogen-bonding geometry, and distinct metabolic liabilities relative to N-methyl or N-ethyl variants—factors that cannot be predicted by simple structural analogy [3]. Consequently, generic substitution without target-specific and ADME-matched data risks selecting a compound with an entirely different pharmacological fingerprint, undermining assay reproducibility and project timelines.

Quantitative Evidence Guide: 2-[Cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide Differentiation Metrics


5-HT1A Receptor Affinity: N-Cyclopropyl vs. N-Methyl Analog Direct Comparison

The N-methyl analog 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide (BDBM30896) was profiled in a cell-based β-lactamase reporter-gene assay against the human 5-HT1A receptor, yielding an EC50 of 99,000 nM (pH 7.4, 2°C) [1]. No binding or functional activity at 5-HT1A has been reported for the N-cyclopropyl variant in any public database, including ChEMBL [2]. This absence of detectable activity at a receptor where the N-methyl analog displays weak but measurable agonism suggests that the cyclopropyl substitution may alter ligand-receptor recognition or binding kinetics. The acute structural distinction—replacing a methyl with a constrained cyclopropyl ring—introduces a significant steric and electronic perturbation at the acetamide terminus, potentially redirecting the compound's polypharmacology away from aminergic GPCRs.

Serotonin receptor 5-HT1A GPCR profiling Selectivity screening

PAF Receptor Antagonism: Class-Level Benchmark from Patent-Defined Pharmacophore

The patent family encompassing cyclohexyl sulfonamide PAF receptor antagonists (US20120108595A1) defines compounds of Formula I that include the N-cyclohexyl-N-sulfonylamino substructure present in the target compound [1]. The patent specifies that PAFR antagonists are identified as those exhibiting an IC50 ≤ 1,000 nM in the 'PAF Binding Assay,' with a preferred threshold of ≤ 200 nM and a most preferred threshold of ≤ 40 nM [1]. A structurally related cyclohexyl sulfonamide (BDBM50033242) demonstrated IC50 = 0.400 nM against the PAF receptor in washed rabbit platelets [2], confirming that compounds within this general scaffold can achieve potent PAF receptor engagement. While the target compound itself has not been explicitly tested in published PAF assays, its full structural alignment with the Markush claims of Formula I places it within the scope of compounds reasonably expected to possess PAFR antagonist activity. However, the absence of a published IC50 for this specific entity means that any procurement for PAF-targeted screening must include empirical verification.

PAF receptor Inflammation Atherosclerosis Cardiovascular

Gamma-Secretase Inhibition Potential: Scaffold Alignment and Comparator Benchmark MRK-560

US Patent US7655675B2 discloses cyclohexyl sulphonamides as gamma-secretase inhibitors capable of reducing amyloid-beta (Aβ) production [1]. The target compound's core structure—a cyclohexyl sulfonamide linked to an acetamide—corresponds to the generic Formula I described in the patent. A well-characterized gamma-secretase inhibitor within a related structural class, MRK-560, inhibits Aβ40 and Aβ42 production in SH-SY5Y neuroblastoma cells with an IC50 of 0.65 nM and demonstrates oral bioavailability . While MRK-560 incorporates a distinct heterocyclic sulfone rather than the simple N-cyclopropylacetamide terminus, the shared cyclohexyl sulfonamide pharmacophore suggests that the target compound may engage gamma-secretase. However, the presence of the non-fused N-cyclopropylacetamide group—absent in MRK-560—represents a significant structural departure that could substantially alter potency, Notch-sparing selectivity, and brain penetration.

Alzheimer's disease Gamma-secretase Amyloid-beta Neurodegeneration

Orexin Receptor Modulation: Sulfonylamino-Acetic Acid Derivative Class Evidence

US Patent US7279578B2 claims sulfonylamino-acetic acid derivatives of general formula (I) as orexin receptor antagonists, specifically targeting the human orexin-2 receptor [1]. The target compound, 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide, contains the core sulfonylamino-acetic acid scaffold defined in the patent, with the N-cyclopropylacetamide terminus falling within the allowed substituent scope. The patent describes utility in treating disturbed homeostasis, eating disorders, sleep/wake disturbances, and stress-related diseases [1]. A representative compound from this patent family containing a cyclopropylphenyl substituent demonstrated orexin-2 receptor antagonism, though specific IC50 values for the target compound's exact structure are not publicly disclosed. The N-cyclopropyl modification may enhance metabolic stability of the acetamide linkage relative to N-methyl or unsubstituted variants [2], a property critical for CNS-penetrant orexin receptor modulators.

Orexin receptor Sleep disorders Eating disorders Stress-related diseases

Cyclopropyl-Imparted Pharmacokinetic Differentiation vs. N-Alkyl Analogs

A comprehensive medicinal chemistry review by Talele (J Med Chem, 2016) establishes that the cyclopropyl ring imparts multiple pharmacokinetic advantages in drug candidates, including enhanced metabolic stability, reduced off-target effects, and improved potency through conformational restriction [1]. Specifically, the cyclopropyl C-H bonds are shorter and stronger than typical alkane C-H bonds, conferring resistance to cytochrome P450-mediated oxidation—a primary route of metabolic clearance for N-alkyl-substituted acetamides. In the context of the target compound, the N-cyclopropylacetamide terminus replaces the metabolically labile N-methyl or N-ethyl groups found in close analogs such as BDBM30896 (N-methyl) [2] and the commercially available N-ethyl variant . For N-alkylacetamides, CYP450-mediated N-dealkylation represents a common metabolic soft spot; the cyclopropyl substituent creates a steric and electronic barrier that can slow this clearance pathway, potentially extending half-life and reducing first-pass metabolism in hepatic assays.

Metabolic stability Cyclopropyl effect Drug design Pharmacokinetics

Recommended Research Applications for 2-[Cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide Based on Evidence Dimensions


GPCR Polypharmacology Profiling and Selectivity Panel Screening

Given that the N-methyl analog exhibits weak but detectable 5-HT1A receptor activity (EC50 = 99,000 nM) while the N-cyclopropyl variant has no reported activity at this or any other aminergic GPCR , this compound is ideally suited as a negative control or selectivity probe in broad-panel GPCR screening campaigns. Its inclusion alongside the N-methyl analog enables direct assessment of how the cyclopropyl-for-methyl substitution shifts receptor binding profiles across the aminergic GPCRome. Procurement for selectivity panels against serotonin, dopamine, and adrenergic receptor subtypes can help establish whether the cyclopropyl modification reduces polypharmacology—a critical consideration for hit-to-lead programs seeking cleaner target engagement profiles.

PAF-Mediated Inflammatory Disease Model Exploratory Studies

The compound's structural alignment with the PAF receptor antagonist pharmacophore defined in US20120108595A1 , combined with the class benchmark of nanomolar PAFR activity (e.g., BDBM50033242: IC50 = 0.400 nM ), supports its procurement as a novel scaffold entry point for PAF-mediated inflammatory research. Recommended initial applications include in vitro PAF binding assays, platelet aggregation inhibition studies in washed rabbit or human platelets, and exploratory efficacy testing in murine models of atherosclerosis (e.g., LDLR−/− mice fed an atherogenic diet, where a structurally related PAFR antagonist reduced lesion area by 62% ). The N-cyclopropyl group's predicted metabolic stability advantage could be particularly beneficial for chronic oral dosing regimens in these models.

Gamma-Secretase Inhibitor Scaffold-Hopping and Notch-Sparing Selectivity Assessment

The cyclohexyl sulfonamide core places this compound within the gamma-secretase inhibitor chemical space covered by US7655675B2 . It can serve as a scaffold-hopping starting point for medicinal chemistry programs seeking gamma-secretase inhibitors with improved Notch-sparing selectivity relative to clinical candidates like semagacestat. Procurement for in vitro gamma-secretase activity assays in H4 human neuroglioma cells expressing APP695 (measuring Aβ42 reduction) and Notch cleavage reporter assays will establish whether this unexplored N-cyclopropyl variant achieves a therapeutically meaningful Aβ reduction IC50 while avoiding Notch-related toxicity—a well-documented liability of first-generation gamma-secretase inhibitors .

Orexin-2 Receptor Antagonist Screening Cascade Initiation

For sleep disorder and metabolic disease programs targeting the orexin system, this compound provides a structurally novel entry into the sulfonylamino-acetic acid derivative class claimed in US7279578B2 as orexin-2 receptor antagonists . Recommended screening cascade: (1) in vitro human orexin-2 receptor binding assay; (2) functional calcium flux or IP1 accumulation assay to distinguish antagonism from inverse agonism; (3) assessment of metabolic stability in human and rodent liver microsomes to validate the predicted cyclopropyl-mediated stabilization ; (4) brain penetration determination (Cbrain/Cplasma ratio) in rodent pharmacokinetic studies; and (5) efficacy evaluation in orexin-mediated behavioral models such as stress-induced hyperarousal or food intake paradigms. The cyclopropyl group's combination of conformational constraint and potential metabolic shielding makes it a strategically differentiated chemotype for CNS-penetrant orexin receptor modulation.

Quote Request

Request a Quote for 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.